molecular formula C16H14ClNO2S B14358148 4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine CAS No. 91937-63-2

4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine

Katalognummer: B14358148
CAS-Nummer: 91937-63-2
Molekulargewicht: 319.8 g/mol
InChI-Schlüssel: NIDXLXKHNKKFPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine is a heterocyclic compound that contains a benzothiazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenyl and dimethoxy groups in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine typically involves the formation of the benzothiazine ring system followed by the introduction of the chlorophenyl and dimethoxy substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-chlorobenzenamine with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired benzothiazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzothiazine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazole
  • 4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzoxazine
  • 4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzimidazole

Uniqueness

4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine is unique due to the presence of the benzothiazine ring system, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

91937-63-2

Molekularformel

C16H14ClNO2S

Molekulargewicht

319.8 g/mol

IUPAC-Name

4-(2-chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine

InChI

InChI=1S/C16H14ClNO2S/c1-19-13-7-11-15(8-14(13)20-2)21-9-18-16(11)10-5-3-4-6-12(10)17/h3-8H,9H2,1-2H3

InChI-Schlüssel

NIDXLXKHNKKFPK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=NCS2)C3=CC=CC=C3Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.